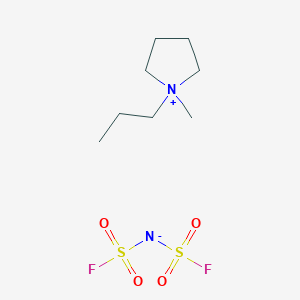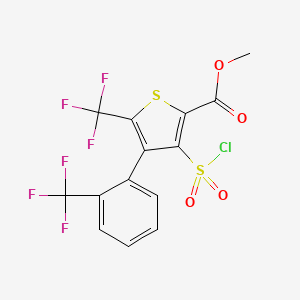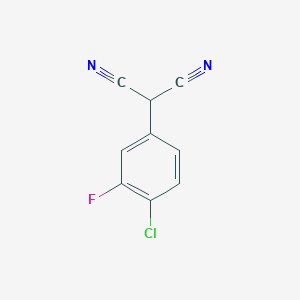
2-(4-Chloro-3-fluorophenyl)malononitrile
Übersicht
Beschreibung
2-(4-Chloro-3-fluorophenyl)malononitrile is a chemical compound with a molecular weight of 219.60 g/mol1. It is soluble in organic solvents such as ethanol, acetone, and chloroform but insoluble in water1.
Synthesis Analysis
The synthesis of 2-(4-Chloro-3-fluorophenyl)malononitrile is not explicitly mentioned in the search results. However, chemical modification of similar compounds is a common approach used in drug discovery, resulting in improved therapeutic effects2.Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-3-fluorophenyl)malononitrile is not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 219.60 g/mol1.Chemical Reactions Analysis
The specific chemical reactions involving 2-(4-Chloro-3-fluorophenyl)malononitrile are not detailed in the search results. However, similar compounds are known to undergo various reactions, such as the Knoevenagel condensation2.Physical And Chemical Properties Analysis
2-(4-Chloro-3-fluorophenyl)malononitrile has a melting point of 85-87°C and a boiling point of 402.7°C1. It is soluble in organic solvents such as ethanol, acetone, and chloroform but insoluble in water1.Wissenschaftliche Forschungsanwendungen
Detection and Environmental Monitoring
- A latent turn-on fluorescent probe based on 6-(dimethylamino)-3-hydroxy-2-naphthaldehyde (Mal-P1) has been developed for sensitive and selective detection of malononitrile. This probe is effective in environmental samples and biological imaging, demonstrating potential in environmental monitoring and health risk assessment (Jung et al., 2020).
Biomedical Imaging
- A study on aggregation-induced emission (AIE) characteristics of a malononitrile derivative, TPE-TPA-DCM, formulated with bovine serum albumin, shows promising applications in in vitro and in vivo far-red/near-infrared bioimaging for cancer cell detection and tumor targeting (Qin et al., 2012).
Alzheimer's Disease Research
- 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) has been used in positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients. This research aids in diagnostic assessment and treatment monitoring of Alzheimer's (Shoghi-Jadid et al., 2002).
Chemical Synthesis and Analysis
- Malononitrile and its derivatives are used in the synthesis of various organic compounds, demonstrating their utility in synthetic organic chemistry. For instance, they have been used to synthesize various antimicrobial agents and materials with potential industrial applications (El Nezhawy et al., 2009).
Organic Electronics
- Malononitrile derivatives are being explored in the development of materials for organic light-emitting diodes (OLEDs). A novel compound with donor-π-acceptor structure showed promise as a yellow emitting material for OLED applications, illustrating the role of malononitrile derivatives in advancing organic electronics (Ju et al., 2006).
Safety And Hazards
The specific safety and hazards of 2-(4-Chloro-3-fluorophenyl)malononitrile are not detailed in the search results. However, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure)3.
Zukünftige Richtungen
The future directions of research involving 2-(4-Chloro-3-fluorophenyl)malononitrile are not explicitly mentioned in the search results. However, similar compounds are being investigated for their potential in various areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc2.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-fluorophenyl)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2/c10-8-2-1-6(3-9(8)11)7(4-12)5-13/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELUXWDGOPODKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C#N)C#N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-fluorophenyl)malononitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



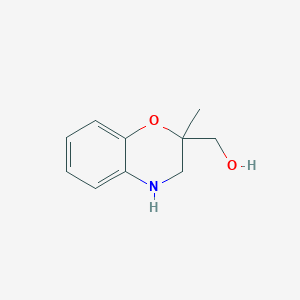
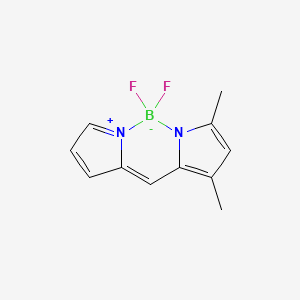
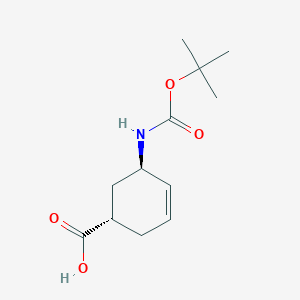
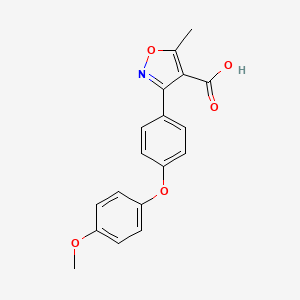
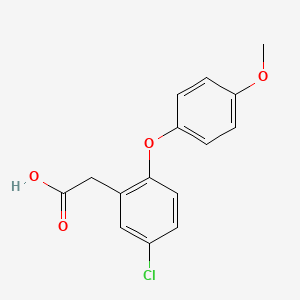
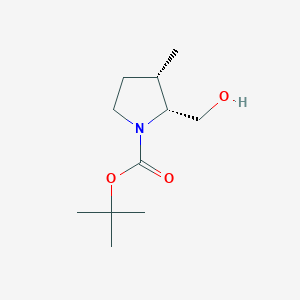
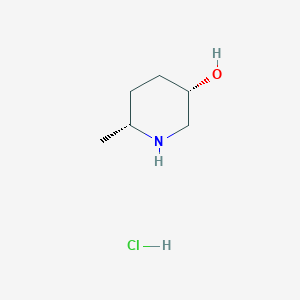
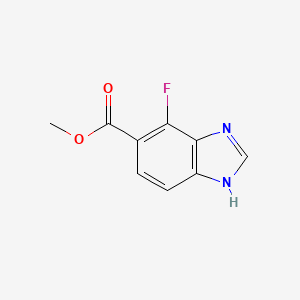
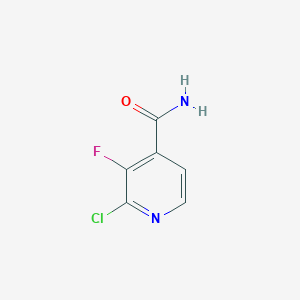
![Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435300.png)
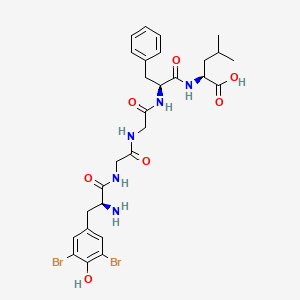
![N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1435303.png)
